Based on its chemical structure, trans-4-Fluorotetrahydrofuran-3-ol possesses a fluorinated furan ring and an alcohol functional group. Compounds with similar structures have been explored in various research fields, including:
Due to the limited public information on trans-4-Fluorotetrahydrofuran-3-ol, further exploration might be necessary to uncover its potential research applications. Here are some resources you can explore:
Trans-4-Fluorotetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring, which is a five-membered cyclic ether. The presence of a fluorine atom at the fourth position and a hydroxyl group at the third position makes this compound of particular interest in various fields of chemistry. Its molecular formula is C4H9FNO, and it exhibits unique properties due to the electronegativity of the fluorine atom, which influences its reactivity and interactions with other chemical species.
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various contexts.
Research indicates that trans-4-Fluorotetrahydrofuran-3-ol may exhibit biological activity, particularly in medicinal chemistry. Compounds with similar structures have shown potential as:
Further studies are needed to fully elucidate its biological effects and potential therapeutic applications.
The synthesis of trans-4-Fluorotetrahydrofuran-3-ol can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Trans-4-Fluorotetrahydrofuran-3-ol has potential applications in several areas:
The versatility of this compound opens avenues for innovative applications across multiple scientific disciplines.
Interaction studies involving trans-4-Fluorotetrahydrofuran-3-ol focus on its reactivity with various substrates:
These studies are crucial for assessing the compound's utility in practical applications.
Trans-4-Fluorotetrahydrofuran-3-ol shares structural similarities with several compounds, which allows for comparative analysis:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorotetrahydrofuran | C4H8FNO | Lacks hydroxyl group; used primarily in synthesis |
4-Aminotetrahydrofuran | C4H9NO2 | Contains amine instead of fluorine; different reactivity |
3-Fluorotetrahydrofuran | C4H9FNO | Fluorine at position three; alters biological activity |
Trans-2-Fluorotetrahydrofuran | C4H8FNO | Different stereochemistry affecting properties |
The uniqueness of trans-4-Fluorotetrahydrofuran-3-ol lies in its specific positioning of functional groups, which influences its reactivity, biological activity, and potential applications compared to these similar compounds. Each compound presents distinct characteristics that can be leveraged in various chemical and biological contexts.
trans-4-Fluorotetrahydrofuran-3-ol represents a fluorinated derivative of the five-membered heterocyclic compound tetrahydrofuran, incorporating both fluorine and hydroxyl functional groups in a trans configuration [1] [2]. The molecular formula C₄H₇FO₂ indicates a molecular weight of 106.1 g/mol, with the compound existing as a yellow oil under standard conditions [1] [3]. The Chemical Abstracts Service registry number 1793113-98-0 uniquely identifies this stereoisomer [1] [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₇FO₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 106.1 | [3] [5] |
CAS Number | 1793113-98-0 | [1] [2] [4] [3] |
IUPAC Name | (3R,4R)-4-fluorotetrahydrofuran-3-ol | [2] [6] |
Physical State | Yellow oil | [1] |
Purity | ≥97% | [3] |
The molecular architecture consists of a five-membered oxolane ring with fluorine substitution at the 4-position and hydroxyl substitution at the 3-position [6]. The ring system maintains the characteristic envelope conformation typical of tetrahydrofuran derivatives, though the presence of electronegative substituents influences the geometric parameters [7] [8]. The oxygen atom occupies a position within the ring structure, creating an ether linkage that contributes to the overall molecular stability [9].
Geometric analysis reveals that the fluorine-carbon bond length and carbon-oxygen bond distances are influenced by the electronic effects of the substituents [10]. The presence of the fluorine atom introduces significant electronegativity differences that affect the electron density distribution around the ring system [11]. The hydroxyl group at the 3-position provides hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions [12].
The stereochemical complexity of trans-4-fluorotetrahydrofuran-3-ol arises from the presence of two chiral centers at positions 3 and 4 of the tetrahydrofuran ring [2] [6]. The trans designation indicates that the fluorine and hydroxyl substituents are positioned on opposite faces of the ring system, creating a specific three-dimensional arrangement [1].
Parameter | Value | Reference |
---|---|---|
Absolute Configuration | (3R,4R) | [2] [6] |
Stereocenter C3 | R | [2] [6] |
Stereocenter C4 | R | [2] [6] |
InChI Code | 1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | [6] |
InChI Key | INQHWCYKASVEQT-QWWZWVQMSA-N | [6] |
SMILES Notation | C1C@HO | [6] |
The (3R,4R) absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the stereochemical arrangement at each chiral center is determined by the spatial positioning of substituents [2] [6]. At the 3-position, the R configuration indicates that when viewing the molecule along the carbon-hydrogen bond, the priority sequence of substituents follows a clockwise arrangement [13]. Similarly, the 4-position exhibits R stereochemistry, establishing the overall (3R,4R) configuration [6].
The stereochemical integrity of this configuration is maintained through the rigid five-membered ring structure, which restricts free rotation around the carbon-carbon bonds [14]. The trans relationship between the fluorine and hydroxyl groups results from their positioning on opposite sides of the ring plane, creating a specific spatial arrangement that distinguishes this isomer from its cis counterpart [15].
Nuclear magnetic resonance spectroscopy confirms the stereochemical assignment through characteristic coupling patterns and chemical shift values [16]. The fluorine-proton coupling constants and the hydroxyl proton chemical shifts provide diagnostic information for stereochemical determination [17]. The stereochemical configuration influences the overall molecular properties, including hydrogen bonding patterns and conformational preferences [18].
The oxolane ring system in trans-4-fluorotetrahydrofuran-3-ol adopts conformations that are influenced by both steric and electronic factors [7] [8]. Computational studies demonstrate that the five-membered ring exhibits puckering behavior, with the ring atoms deviating from planarity to minimize steric interactions [14] [19]. The presence of fluorine and hydroxyl substituents creates additional conformational constraints that affect the overall ring geometry [20].
The ring pucker analysis reveals that the compound preferentially adopts envelope conformations, where one ring atom is displaced from the plane formed by the other four atoms [7]. The position of maximum pucker varies depending on the specific substitution pattern and the electronic effects of the substituents [8]. Molecular dynamics simulations indicate that the ring undergoes rapid pseudorotation, interconverting between different envelope conformations [19].
The fluorine substitution at the 4-position introduces significant electronic effects that influence the conformational preferences [20] [18]. The electronegative fluorine atom creates a dipole moment that can interact with other polar groups within the molecule, stabilizing certain conformations over others [21]. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, further constraining the conformational freedom of the ring system [12].
Temperature-dependent conformational behavior has been observed in related tetrahydrofuran derivatives, with lower temperatures favoring more rigid conformations and higher temperatures allowing increased conformational flexibility [8]. The energy barriers between different conformational states are typically low, allowing for rapid interconversion under normal conditions [19].
The structural characteristics of trans-4-fluorotetrahydrofuran-3-ol can be understood through comparison with related tetrahydrofuran derivatives [12] [22]. The parent compound tetrahydrofuran exhibits a flexible five-membered ring system with rapid pseudorotation [7] [8]. Introduction of substituents at various positions alters both the geometric parameters and conformational behavior [9].
Compound | Molecular Formula | Key Structural Features | Reference |
---|---|---|---|
Tetrahydrofuran | C₄H₈O | Five-membered ether ring | [7] [8] [9] |
3-Hydroxytetrahydrofuran | C₄H₈O₂ | Hydroxyl group at C3 | [12] [22] |
trans-4-Fluorotetrahydrofuran-3-ol | C₄H₇FO₂ | Fluorine at C4, Hydroxyl at C3, trans configuration | [1] [2] [6] |
4-Fluorotetrahydrofuran | C₄H₇FO | Fluorine substitution at C4 | General knowledge |
trans-4-Fluorotetrahydrofuran-3-amine | C₄H₈FNO | Fluorine at C4, Amine at C3, trans configuration | [23] |
The introduction of fluorine substituents in tetrahydrofuran derivatives creates significant changes in electronic properties and molecular geometry [24] [25]. Fluorinated heterocycles exhibit altered hydrogen bonding patterns, modified basicity, and changed conformational preferences compared to their non-fluorinated counterparts [18]. The fluorine atom's high electronegativity and small size allow it to participate in unique intermolecular interactions while maintaining the overall molecular framework [21].
3-Hydroxytetrahydrofuran serves as a direct structural analog, differing only in the absence of the fluorine substituent [12] [22]. This compound exhibits similar conformational behavior but lacks the electronic effects introduced by fluorination [12]. The hydroxyl group at the 3-position provides hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions [22].
The trans-4-fluorotetrahydrofuran-3-amine analog demonstrates how different heteroatoms at the 3-position affect the overall molecular properties [23]. The amine functionality introduces different electronic effects and hydrogen bonding patterns compared to the hydroxyl group [23]. The stereochemical relationship between substituents remains consistent across these related compounds [23].
Density functional theory calculations provide detailed insights into the electronic structure and conformational behavior of trans-4-fluorotetrahydrofuran-3-ol [10] [11]. The B3LYP functional with appropriate basis sets has been employed to optimize molecular geometries and calculate electronic properties [11] [26]. These computational studies reveal the influence of fluorine substitution on the overall molecular characteristics [10].
Frontier molecular orbital analysis demonstrates the electronic effects of the fluorine and hydroxyl substituents on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [10] [11]. The electronegativity of fluorine significantly affects the electron density distribution, creating polarized regions within the molecule [27]. The hydroxyl group contributes to the overall dipole moment and influences the molecular electrostatic potential [11].
Computational conformational analysis reveals the energy differences between various ring conformations [20] [9]. The calculations indicate that envelope conformations are energetically favored, with specific conformers stabilized by favorable electronic interactions [20]. The energy barriers for ring pseudorotation are typically low, consistent with the flexible nature of five-membered ring systems [9].
Natural bond orbital analysis provides information about the bonding characteristics and charge distribution within the molecule [26]. The fluorine substitution creates significant changes in the natural atomic charges, affecting the overall molecular polarity [26]. The hydroxyl group participates in hydrogen bonding interactions that can be quantified through computational analysis [11].
Vibrational frequency calculations confirm the structural assignments and provide information about molecular dynamics [11] [26]. The characteristic vibrational modes associated with the carbon-fluorine and carbon-oxygen bonds can be identified and compared with experimental spectroscopic data [10]. These calculations support the stereochemical assignments and conformational preferences determined through other analytical methods [11].
The hydroxyl group in trans-4-fluorotetrahydrofuran-3-ol exhibits characteristic alcohol reactivity patterns, functioning as both a nucleophile and electrophile depending on reaction conditions [5]. The hydroxyl group demonstrates high solubility in polar solvents including water, ethanol, and methanol due to hydrogen bonding capabilities [5]. This functional group participates readily in acid-base reactions, with the oxygen atom serving as a Lewis base capable of forming coordinate bonds with Lewis acids [6].
The hydroxyl group undergoes typical alcohol transformations including:
The position of the hydroxyl group at the 3-position of the tetrahydrofuran ring creates specific steric and electronic effects that influence its reactivity profile compared to simple secondary alcohols [7].
The carbon-fluorine bond in trans-4-fluorotetrahydrofuran-3-ol represents one of the strongest single bonds in organic chemistry, with bond dissociation energies ranging from 115-130 kcal/mol [8] [9]. This exceptional bond strength results from the high electronegativity difference between carbon (2.55) and fluorine (4.0), creating significant partial charges (Cδ+—Fδ-) and substantial ionic character [8] [10].
Structural Properties of the C-F Bond:
The C-F bond demonstrates remarkable chemical inertness, resisting hydrolysis, oxidation, thermal degradation, and attack by acids and bases [9]. This stability makes fluorinated compounds persistent and contributes to their unique properties in pharmaceutical and materials applications [9] [12].
trans-4-Fluorotetrahydrofuran-3-ol exhibits amphoteric behavior due to the presence of both acidic and basic functional groups. The hydroxyl group acts as a weak Brønsted acid, capable of donating a proton under basic conditions, while the oxygen atoms in both the hydroxyl group and the ether linkage can function as Lewis bases [13].
Acidity Considerations:
Basicity Characteristics:
The reactivity profile of trans-4-fluorotetrahydrofuran-3-ol in nucleophilic and electrophilic reactions reflects the electronic effects of both functional groups and the ring system constraints.
Nucleophilic Reactivity:
Electrophilic Reactivity:
Substitution Mechanisms:
The oxidation and reduction chemistry of trans-4-fluorotetrahydrofuran-3-ol is primarily governed by the secondary alcohol functionality, while the C-F bond remains largely unreactive under typical oxidative and reductive conditions.
Oxidation Reactions:
Reduction Reactions:
Resistance to Degradation:
trans-4-Fluorotetrahydrofuran-3-ol exhibits enhanced thermal stability compared to its non-fluorinated counterparts due to the exceptional strength of the C-F bond and the unique properties conferred by fluorine substitution [12] [21].
Thermal Stability Characteristics:
Decomposition Pathways:
Primary Decomposition Routes:
Influence of Structural Features:
Decomposition Products:
Irritant